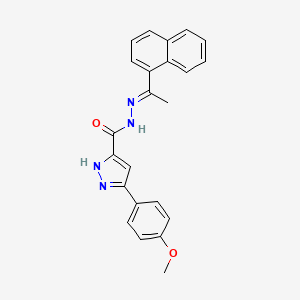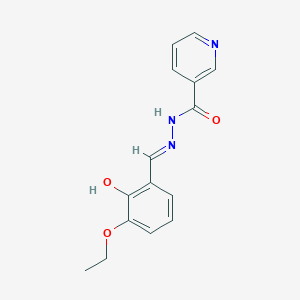![molecular formula C25H21ClN2O3S B11675953 (5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11675953.png)
(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[4-(benciloxi)-3-etoxi-bencilideno]-2-[(2-clorofenil)amino]-1,3-tiazol-4(5H)-ona es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de tiazolona, un grupo benciloxi y un grupo clorofenilo. La presencia de estos grupos funcionales contribuye a su diversa reactividad química y actividad biológica potencial.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5E)-5-[4-(benciloxi)-3-etoxi-bencilideno]-2-[(2-clorofenil)amino]-1,3-tiazol-4(5H)-ona normalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de 4-(benciloxi)-3-etoxi-benzaldehído con 2-clorofeniltiourea en condiciones básicas para formar la base de Schiff intermedia. Este intermedio se cicla luego en presencia de un agente oxidante adecuado para producir el producto final de tiazolona.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo para garantizar condiciones de reacción consistentes y altos rendimientos. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(5E)-5-[4-(benciloxi)-3-etoxi-bencilideno]-2-[(2-clorofenil)amino]-1,3-tiazol-4(5H)-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El anillo de tiazolona se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El compuesto se puede reducir para formar las aminas o alcoholes correspondientes.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrofílica o nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como halógenos, agentes nitrantes o agentes alquilantes en condiciones apropiadas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
(5E)-5-[4-(benciloxi)-3-etoxi-bencilideno]-2-[(2-clorofenil)amino]-1,3-tiazol-4(5H)-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Se explora su potencial efecto terapéutico, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de (5E)-5-[4-(benciloxi)-3-etoxi-bencilideno]-2-[(2-clorofenil)amino]-1,3-tiazol-4(5H)-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en la inflamación o la proliferación de células cancerosas, ejerciendo así sus efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
- (5E)-5-[4-(benciloxi)-3-metoxibencilideno]-2-[(2-clorofenil)amino]-1,3-tiazol-4(5H)-ona
- (5E)-5-[4-(benciloxi)-3-etoxi-bencilideno]-2-[(2-bromofenil)amino]-1,3-tiazol-4(5H)-ona
Unicidad
La singularidad de (5E)-5-[4-(benciloxi)-3-etoxi-bencilideno]-2-[(2-clorofenil)amino]-1,3-tiazol-4(5H)-ona radica en su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. En comparación con compuestos similares, puede exhibir diferente potencia o selectividad hacia sus objetivos moleculares, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C25H21ClN2O3S |
|---|---|
Peso molecular |
465.0 g/mol |
Nombre IUPAC |
(5E)-2-(2-chlorophenyl)imino-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H21ClN2O3S/c1-2-30-22-14-18(12-13-21(22)31-16-17-8-4-3-5-9-17)15-23-24(29)28-25(32-23)27-20-11-7-6-10-19(20)26/h3-15H,2,16H2,1H3,(H,27,28,29)/b23-15+ |
Clave InChI |
HHDNDPFEZJZXQK-HZHRSRAPSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4 |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11675876.png)

![(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11675890.png)
![2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11675891.png)
![Methyl 2-[N-(5-chloro-4-methoxy-6-methylpyrimidin-2-YL)4-methylbenzenesulfonamido]acetate](/img/structure/B11675901.png)

![(2-methoxy-4-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11675921.png)
![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11675927.png)
![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B11675935.png)
![N'-[(E)-1-(2-naphthyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11675938.png)
![5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11675942.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675948.png)
![Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate](/img/structure/B11675951.png)
